molecular formula C12H10N4O B2961618 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine CAS No. 1704615-38-2

2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine

Cat. No.: B2961618
CAS No.: 1704615-38-2
M. Wt: 226.239
InChI Key: GWXFHSYPDUURAJ-UHFFFAOYSA-N
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Description

2-{5H,6H,7H-Pyrrolo[3,4-d]Pyrimidine-6-Carbonyl}Pyridine is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core linked via a carbonyl group to a pyridine ring. Its pyrrolo[3,4-d]pyrimidine moiety distinguishes it from more common bicyclic systems like pyrrolo[3,4-b]pyridine or imidazo[4,5-b]pyridine, offering unique electronic and steric properties .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12(10-3-1-2-4-14-10)16-6-9-5-13-8-15-11(9)7-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXFHSYPDUURAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with pyridine carboxylic acids under specific conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in ethanol under reflux conditions has been reported .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyrimidine-6-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and halt tumor progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Pyrrolo[3,4-b]Pyridine Derivatives
  • Example : GRN-529 (2-{2-[2-(Difluoromethoxy)-5-({5H,6H,7H-Pyrrolo[3,4-b]Pyridin-6-yl}Carbonyl)Phenyl]Ethynyl}Pyridine)
    • Key Differences :
  • The core structure is pyrrolo[3,4-b ]pyridine (pyridine fused to pyrrole) instead of pyrrolo[3,4-d ]pyrimidine (pyrimidine fused to pyrrole).
  • GRN-529 includes a difluoromethoxy group and an ethynyl linker, enhancing its metabolic stability and mGlu5 receptor antagonism .
    • Pharmacological Role : Potent mGlu5-selective negative allosteric modulator (NAM) with efficacy in anxiety and pain models .
(b) Pyridazine Derivatives
  • Example : 6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives (Patent Example)
    • Key Differences :
  • Pharmacological Role: Bcl-xL inhibitors for cancer therapy, highlighting the impact of core heterocycle choice on target specificity .
(c) Pyrrolo[3,4-d]Pyrimidine Precursors
  • Example : tert-Butyl 2-Oxo-1H,2H,5H,6H,7H-Pyrrolo[3,4-d]Pyrimidine-6-Carboxylate
    • Key Differences :
  • Features a tert-butyl carboxylate group instead of a pyridine-carbonyl substituent.
  • Serves as a synthetic intermediate, emphasizing the target compound’s role in derivatization for drug discovery .

Functional Group and Pharmacokinetic Comparisons

Compound Name Core Structure Key Functional Groups Pharmacological Target Key Data/Findings
2-{5H,6H,7H-Pyrrolo[3,4-d]Pyrimidine-6-Carbonyl}Pyridine Pyrrolo[3,4-d]pyrimidine Pyridine-carbonyl Undisclosed (likely kinase or mGluR) Synthetic intermediate; no clinical data available
GRN-529 Pyrrolo[3,4-b]pyridine Difluoromethoxy, ethynyl linker mGlu5 receptor Dose-dependent efficacy in anxiety/pain models; phase II candidate
AFQ056 (Mavoglurant) Hexahydro-indole Methyl ester, phenyl ethynyl mGlu5 receptor Improved pharmacokinetics in rodents; efficacy in Fragile X syndrome
Basimglurant Pyridine-imidazole hybrid Fluorophenyl-ethynyl, imidazole mGlu5 receptor Phase II success in MDD; significant MADRS improvements
tert-Butyl 2,4-Dichloro-Pyrrolo[3,4-d]Pyrimidine-6-Carboxylate Pyrrolo[3,4-d]pyrimidine Dichloro, tert-butyl carboxylate Building block for inhibitors Used in synthesis of kinase inhibitors

Structural and Electronic Analysis

  • Pyrrolo[3,4-d]Pyrimidine vs. Pyrrolo[3,4-b]Pyridine :
    • The pyrimidine ring in the target compound introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the single nitrogen in pyrrolo[3,4-b]pyridine. This may enhance interactions with ATP-binding pockets in kinases .

Biological Activity

The compound 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine is a member of the pyrrolo-pyrimidine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈N₄O
  • Molecular Weight : Approximately 220.21 g/mol
  • CAS Number : 903129-71-5

The compound features a pyrrolo[3,4-d]pyrimidine core that is known for its ability to interact with various biological targets.

Antiviral and Antifungal Properties

Research indicates that compounds within the pyrimidine class, including derivatives of pyrrolo-pyrimidines, exhibit potent antiviral and antifungal activities. For instance, studies have shown that certain pyrimidines can inhibit viral replication and fungal growth effectively. The specific mechanisms often involve interference with nucleic acid synthesis or disruption of cellular processes essential for pathogen survival.

Anticancer Activity

Pyrrolo-pyrimidine derivatives have been investigated for their anticancer properties. A study focused on pyrrolo[2,3-d]pyrimidines demonstrated their potential as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are critical for malaria parasite survival. Compounds in this series showed IC50 values ranging from 0.210 to 0.589 μM against CDPK4 and CDPK1, indicating significant inhibitory activity . This suggests that modifications on the pyrrolo-pyrimidine scaffold can enhance anticancer efficacy.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound has been shown to bind to ATP-binding sites in kinases, blocking their activity and thereby impeding cell proliferation in cancerous cells. Molecular modeling studies have indicated favorable docking interactions with key residues in the active sites of target enzymes .

Case Studies

  • Inhibitory Activity Against Malaria : A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested against Plasmodium falciparum. Three compounds displayed promising activity against CDPK4 with IC50 values indicating effective inhibition necessary for potential therapeutic development .
  • Antifungal Studies : In vitro studies have highlighted the antifungal potential of pyrimidine derivatives, demonstrating efficacy against various fungal strains. These findings are crucial for developing new antifungal therapies that can overcome resistance issues associated with current treatments.

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of related compounds in the pyrrolo-pyrimidine family:

Compound NameCAS NumberKey FeaturesBiological Activity
2-Amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate1105187-42-5Lacks methylthio groupPotential antitumor activity
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate365996-86-7Contains methylthio substituentAntiviral and antifungal effects
5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid1909316-06-8Carboxylic acid derivativeInhibitory activity against certain kinases

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